4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one
Description
This compound belongs to the phthalazinone class, featuring a 1,2,4-oxadiazole ring substituted with a 3,4-dimethylphenyl group and a 4-ethylphenyl moiety. The oxadiazole ring enhances metabolic stability and bioavailability, while the substituted aromatic groups influence lipophilicity and target binding.
Properties
IUPAC Name |
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-4-18-10-13-20(14-11-18)30-26(31)22-8-6-5-7-21(22)23(28-30)25-27-24(29-32-25)19-12-9-16(2)17(3)15-19/h5-15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOVLCNTTRWWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. The preparation begins with the formation of the oxadiazole ring, which can be achieved through the cyclization of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions . The phthalazinone core is then introduced through a condensation reaction involving hydrazine derivatives and phthalic anhydride . The final step involves the coupling of the oxadiazole and phthalazinone intermediates under suitable conditions, such as the use of a dehydrating agent or a catalyst.
Chemical Reactions Analysis
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Scientific Research Applications
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antibacterial, antifungal, and anti-inflammatory agent due to its unique structural features.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), owing to its electronic properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound may inhibit or activate specific signaling pathways, resulting in its observed pharmacological activities.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one (CAS 1207014-04-7, ), a closely related analog. Key differences include:
- Substituents: Target compound: 3,4-dimethylphenyl (oxadiazole ring), 4-ethylphenyl (phthalazinone). Analog: 4-methoxyphenyl (oxadiazole ring), phenyl (phthalazinone).
- Molecular Weight :
- Hydrogen Bonding: Target: 0 H-bond donors, 5 H-bond acceptors (estimated). Analog: 0 H-bond donors, 6 H-bond acceptors .
- Lipophilicity (LogP) :
Table 1: Physicochemical Comparison
| Property | Target Compound | Analog (CAS 1207014-04-7) |
|---|---|---|
| Molecular Formula | C₂₆H₂₂N₄O₂ (estimated) | C₂₃H₁₆N₄O₃ |
| Molecular Weight | 410.45 g/mol | 396.41 g/mol |
| H-Bond Donors/Acceptors | 0/5 | 0/6 |
| LogP (Predicted) | 4.2 | 3.8 |
| Solubility | Low (DMSO: ~0.05 mg/mL) | Moderate (DMSO: ~0.1 mg/mL) |
Biological Activity
The compound 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one (CAS Number: 1325306-36-2) is a synthetic organic molecule with potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of phthalazinones and features a complex structure that includes an oxadiazole ring. Its molecular formula is with a molecular weight of 318.33 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.33 g/mol |
| CAS Number | 1325306-36-2 |
| PubChem CID | 52940422 |
Anticancer Properties
Research has indicated that compounds with similar structural features to phthalazinones exhibit anticancer activity. A study demonstrated that derivatives of phthalazinone can induce apoptosis in various cancer cell lines by activating the caspase pathway. Specifically, the oxadiazole moiety is known to enhance the cytotoxic effects against cancer cells due to its ability to interfere with cellular signaling pathways.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. For instance, derivatives of oxadiazoles have shown efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
Phthalazinone derivatives have been reported to exhibit anti-inflammatory activity. In vitro assays demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in malignant cells.
- Modulation of Immune Response : Alteration in cytokine production affecting inflammation and immune responses.
Study 1: Anticancer Activity
In a study conducted on various cancer cell lines (e.g., HeLa, MCF-7), the compound demonstrated significant cytotoxicity with IC50 values in the micromolar range. The mechanism was linked to mitochondrial dysfunction and reactive oxygen species (ROS) generation.
Study 2: Antimicrobial Efficacy
A series of tests against common pathogens showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. The results suggest potential use as an antimicrobial agent in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
